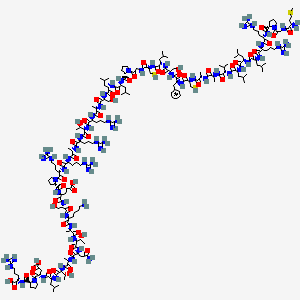

![molecular formula C7H18BrNO2S2 B561647 [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide CAS No. 220560-60-1](/img/structure/B561647.png)

[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is a chemical compound used in scientific research. It is used to form mixed disulfides .

Molecular Structure Analysis

The molecular formula of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is C7H18BrNO2S2 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis

“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is used to form mixed disulfides . The detailed chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis

The molecular weight of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is 292.25 . More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Protein Structure-Function Studies

MTSET is widely used in the field of biochemistry for probing the structure and function of proteins. It is particularly useful for site-directed spin labeling (SDSL), a technique used to investigate the dynamic aspects of protein structures. MTSET reacts specifically with cysteine residues in proteins, allowing researchers to introduce a stable paramagnetic label into the protein. This label can then be detected using electron paramagnetic resonance (EPR) spectroscopy, providing insights into protein folding, conformational changes, and interactions .

Membrane Biology

In membrane biology, MTSET is employed to study the properties and functions of ion channels and transporters . By modifying specific amino acids within the channel or transporter, researchers can elucidate the role of these residues in ion selectivity, gating mechanisms, and pharmacology. MTSET’s ability to modify cysteine residues that line the pore of ion channels makes it a valuable tool for characterizing the topology and electrophysiological properties of these proteins .

Drug Development

MTSET is also instrumental in drug development, particularly in the identification of binding sites and the mechanism of action of drugs. By chemically modifying target proteins with MTSET, scientists can determine how drugs interact with proteins at the molecular level. This information is crucial for designing new drugs with improved efficacy and reduced side effects .

Nanotechnology

In the realm of nanotechnology, MTSET is used to modify the surface of nanoparticles to enhance their stability and functionality. The compound can introduce sulfhydryl groups onto the surface, which can then be used to attach other molecules or to create self-assembled monolayers. This modification is key for developing nanoparticles for drug delivery, imaging, and diagnostic applications .

Materials Science

MTSET finds application in materials science for the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers have a wide range of uses, including drug delivery systems, tissue engineering scaffolds, and as surfactants. The compound’s ability to act as a linker between different polymer blocks makes it a valuable asset in creating novel materials with specific properties .

Analytical Chemistry

Lastly, in analytical chemistry, MTSET is used as a standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It serves as a reference compound for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it an ideal standard for ensuring the accuracy and precision of analytical measurements .

Propiedades

IUPAC Name |

trimethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO2S2.BrH/c1-8(2,3)6-5-7-11-12(4,9)10;/h5-7H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPFIZQKYFWENL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCSS(=O)(=O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676183 |

Source

|

| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide | |

CAS RN |

220560-60-1 |

Source

|

| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

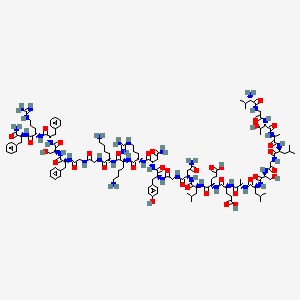

![d[Cha4]AVP](/img/structure/B561571.png)

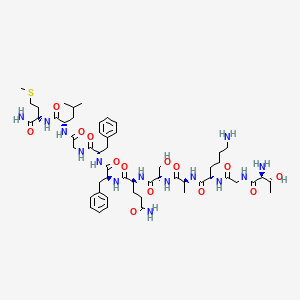

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

![[Ala17]-MCH](/img/no-structure.png)